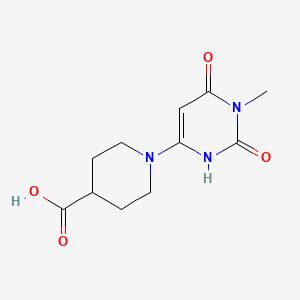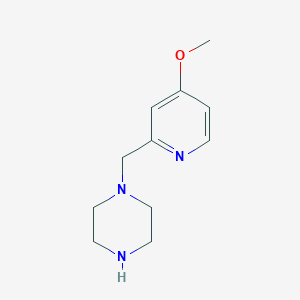
n-(3-Methylphenethyl)pentan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methylphenethyl)pentan-2-amine is an organic compound with the molecular formula C14H23N It is a derivative of phenethylamine, characterized by the presence of a pentan-2-amine group attached to a 3-methylphenethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenethyl)pentan-2-amine can be achieved through several methods. One common approach involves the alkylation of 3-methylphenethylamine with a suitable alkyl halide, such as 1-bromopentane, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the desired product.
Another method involves the reductive amination of 3-methylphenylacetone with pentan-2-amine in the presence of a reducing agent like sodium cyanoborohydride. This process involves the formation of an imine intermediate, which is subsequently reduced to yield the final amine product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methylphenethyl)pentan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it replaces other functional groups in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenated compounds, such as alkyl halides, are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated amines or other substituted derivatives.
Aplicaciones Científicas De Investigación
N-(3-Methylphenethyl)pentan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurological pathways.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-(3-Methylphenethyl)pentan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: A parent compound with a simpler structure.
Amphetamine: A well-known stimulant with a similar phenethylamine backbone.
Methamphetamine: A potent central nervous system stimulant with structural similarities.
Uniqueness
N-(3-Methylphenethyl)pentan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its longer alkyl chain and methyl substitution on the phenethylamine backbone differentiate it from other related compounds, potentially leading to unique interactions and effects .
Propiedades
Fórmula molecular |
C14H23N |
|---|---|
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
N-[2-(3-methylphenyl)ethyl]pentan-2-amine |
InChI |
InChI=1S/C14H23N/c1-4-6-13(3)15-10-9-14-8-5-7-12(2)11-14/h5,7-8,11,13,15H,4,6,9-10H2,1-3H3 |
Clave InChI |
USIDNOOOLOWZFW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)NCCC1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


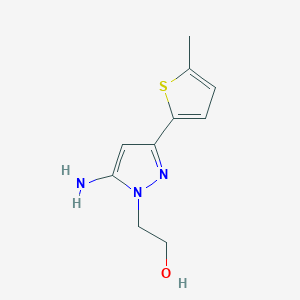
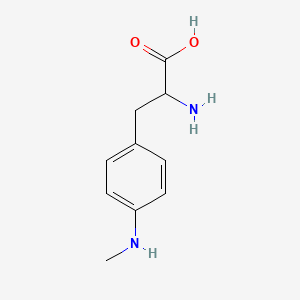
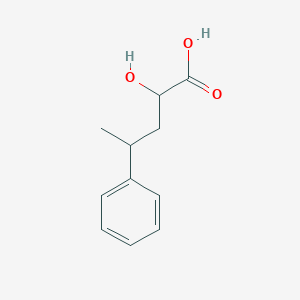
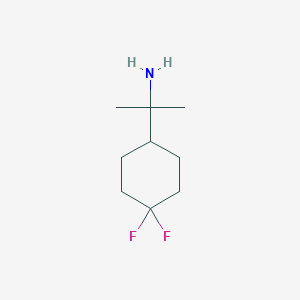
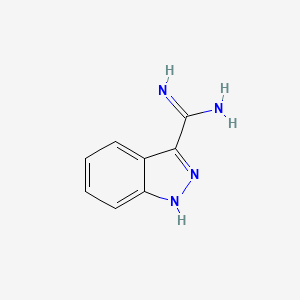

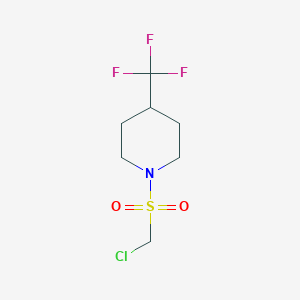
![2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13616144.png)
![7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]hydrochloride](/img/structure/B13616149.png)

![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13616157.png)
